

# Preclinical Comparison of HPK1 Inhibitors: Hpk1-IN-11 and BGB-15025

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Hpk1-IN-11 |           |
| Cat. No.:            | B12425726  | Get Quote |

In the landscape of immuno-oncology, the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising strategy to enhance anti-tumor immunity. HPK1, a serine/threonine kinase, acts as a negative regulator of T-cell receptor (TCR) signaling.[1] Its inhibition is expected to unleash a more robust T-cell-mediated attack against cancer cells. This guide provides a comparative overview of two investigational HPK1 inhibitors, **Hpk1-IN-11** and BGB-15025, based on available preclinical data.

### **Mechanism of Action**

Both **Hpk1-IN-11** and BGB-15025 are small molecule inhibitors that target the kinase activity of HPK1.[2][3] HPK1 is a key component of a negative feedback loop in T-cells. Upon T-cell receptor (TCR) activation, HPK1 phosphorylates the adapter protein SLP-76, leading to its degradation and subsequent dampening of the immune response.[2][4] By blocking the kinase activity of HPK1, both inhibitors prevent the phosphorylation of SLP-76, thereby sustaining T-cell activation, enhancing cytokine production, and promoting a more potent anti-tumor immune response.[2][3]

# **Biochemical and Cellular Activity**

A direct comparison of the biochemical potency of **Hpk1-IN-11** and BGB-15025 is challenging due to the lack of head-to-head studies. However, available data from separate studies provide insights into their individual activities.



| Parameter         | Hpk1-IN-11 (Compound<br>1/CompK)                                                              | BGB-15025                                                                                                                                           |
|-------------------|-----------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
| HPK1 IC50         | Not explicitly stated in the provided search results. Referred to as a "potent" inhibitor.[2] | 1.04 nM[3][5]                                                                                                                                       |
| Cellular Activity | Enhances TCR-induced cytokine and activation marker expression in human T-cells.[2]           | Potently reduces SLP-76 phosphorylation and increases downstream ERK phosphorylation in T-cells. Induces TCR activation and IL- 2 production.[3][5] |
| Selectivity       | Described as a "highly selective" HPK1 inhibitor.[2]                                          | Good selectivity profile against other MAP4K family members. [3][5]                                                                                 |

Table 1: Comparison of In Vitro Activity

# In Vivo Preclinical Efficacy

Both **Hpk1-IN-11** and BGB-15025 have demonstrated anti-tumor efficacy in syngeneic mouse models, both as monotherapies and in combination with anti-PD-1 antibodies.



| Model                        | Treatment                      | Outcome                                    | Reference             |
|------------------------------|--------------------------------|--------------------------------------------|-----------------------|
| Hpk1-IN-11 (CompK)           |                                |                                            |                       |
| 1956 Sarcoma                 | Monotherapy                    | Improved immune response.                  | Not explicitly stated |
| MC38 Colon<br>Adenocarcinoma | Combination with anti-<br>PD-1 | Superb anti-tumor efficacy.                | Not explicitly stated |
| BGB-15025                    |                                |                                            |                       |
| GL261 Glioma                 | Monotherapy                    | Exhibits anti-tumor activity.[5][6]        | [5][6]                |
| CT26 Colon<br>Carcinoma      | Combination with anti-<br>PD-1 | Demonstrated combination effect.[3] [5][6] | [3][5][6]             |
| EMT-6 Breast Cancer          | Combination with anti-<br>PD-1 | Demonstrated combination effect.[5]        | [5][6]                |

Table 2: Comparison of In Vivo Efficacy in Syngeneic Tumor Models

## **Pharmacokinetics**

Pharmacokinetic data for **Hpk1-IN-11** in preclinical models is not readily available in the provided search results. For BGB-15025, a Phase 1 clinical trial in patients with advanced solid tumors has provided some human pharmacokinetic data. Following oral administration, BGB-15025 demonstrated dose-dependent pSLP76 inhibition in splenic T cells and induced serum IL-2 in a mouse model.[3][5]

# **Experimental Protocols**

Detailed experimental protocols for the cited studies are not fully available. However, based on standard methodologies, the following outlines the likely procedures.

## **HPK1 Kinase Assay**



Biochemical potency of HPK1 inhibitors is typically determined using a kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

#### Protocol Outline:

- Reaction Setup: A reaction mixture containing recombinant HPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein), and ATP is prepared in a kinase assay buffer.
- Inhibitor Addition: Serial dilutions of the test inhibitor (Hpk1-IN-11 or BGB-15025) are added to the reaction mixture.
- Incubation: The reaction is incubated at room temperature to allow the kinase reaction to proceed.
- ADP Detection: The ADP-Glo<sup>™</sup> reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used to generate a luminescent signal via a luciferase reaction.
- Data Analysis: The luminescence is measured, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated.

## In Vivo Syngeneic Tumor Models

The anti-tumor efficacy of HPK1 inhibitors is evaluated in immunocompetent mice bearing syngeneic tumors.

#### Protocol Outline:

- Tumor Cell Implantation: A specific number of murine tumor cells (e.g., CT26, MC38) are subcutaneously injected into the flank of syngeneic mice (e.g., BALB/c, C57BL/6).
- Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.
- Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. The HPK1 inhibitor (Hpk1-IN-11 or BGB-15025) is administered orally



at a specified dose and schedule. For combination studies, an anti-PD-1 antibody is administered intraperitoneally.

- Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Survival analysis may also be performed.
- Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested for analysis of immune cell infiltration and activation markers by flow cytometry or immunohistochemistry.

# Signaling Pathway and Experimental Workflow Diagrams



Click to download full resolution via product page

Caption: HPK1 Signaling Pathway in T-Cells.





Click to download full resolution via product page

Caption: Preclinical Drug Discovery Workflow.

## Conclusion

Both **Hpk1-IN-11** and BGB-15025 are promising preclinical HPK1 inhibitors that have demonstrated the potential to enhance anti-tumor immunity by targeting the HPK1-mediated negative regulation of T-cell signaling. The available data suggests that both compounds are potent and selective, with demonstrated in vivo activity in syngeneic tumor models, particularly in combination with PD-1 blockade. BGB-15025 has progressed to Phase 1 clinical trials.[7] A definitive conclusion on the superiority of one agent over the other cannot be made without



direct comparative studies. Further research with head-to-head preclinical comparisons and continued clinical development will be crucial to fully elucidate their therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function PMC [pmc.ncbi.nlm.nih.gov]
- 3. beonemedinfo.com [beonemedinfo.com]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ir.beonemedicines.com [ir.beonemedicines.com]
- To cite this document: BenchChem. [Preclinical Comparison of HPK1 Inhibitors: Hpk1-IN-11 and BGB-15025]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12425726#comparing-hpk1-in-11-and-bgb-15025-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com